2-Chloro-3-(trifluoromethyl)benzonitrile CAS number 62584-32-1
2-Chloro-3-(trifluoromethyl)benzonitrile CAS number 62584-32-1
An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzonitrile (CAS: 62584-32-1)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 2-Chloro-3-(trifluoromethyl)benzonitrile, a key fluorinated intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and application, offering field-proven insights into its utility.
Core Molecular Profile and Physicochemical Properties
2-Chloro-3-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile.[1] Its structure is characterized by a benzene ring substituted with a chlorine atom, a trifluoromethyl (-CF3) group, and a nitrile (-CN) group. The strategic placement of these three functional groups, particularly the potent electron-withdrawing trifluoromethyl and nitrile groups, creates a highly electron-deficient aromatic system.[1] This electronic nature is the primary driver of its chemical reactivity and its value as a synthetic building block.
The trifluoromethyl group is a cornerstone of modern medicinal and agricultural chemistry. Its inclusion in a molecule can significantly enhance critical properties such as metabolic stability, lipophilicity, and bioavailability, often leading to improved efficacy and a longer duration of action for the final active ingredient.
Visualization: Chemical Structure
Caption: 2D Structure of 2-Chloro-3-(trifluoromethyl)benzonitrile.
Quantitative Data Summary
For ease of reference, the key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 62584-32-1 | [2][3] |
| Molecular Formula | C₈H₃ClF₃N | [2][4] |
| Molecular Weight | 205.56 g/mol | [2][4] |
| Appearance | White to gray or brown powder/crystal | [5] |
| Melting Point | 38-41 °C | [2][3] |
| Boiling Point | 243 °C | [2][3] |
| Density | ~1.4 g/cm³ | [2] |
| Flash Point | 101 °C | [2][3] |
| Topological Polar Surface Area | 23.8 Ų | [2] |
| XLogP3 | 3.2 | [2] |
Synthesis and Purification: The Sandmeyer Reaction
A robust and widely adopted method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.[6][7] This classical transformation is particularly effective for introducing a cyano group onto an aromatic ring and proceeds via a diazonium salt intermediate.[8] For the synthesis of 2-Chloro-3-(trifluoromethyl)benzonitrile, the logical starting material is 2-chloro-3-(trifluoromethyl)aniline.
The causality for this choice is rooted in the reaction's reliability and the commercial availability of the aniline precursor. The transformation occurs in two primary stages:
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Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Cyanation: The diazonium salt is subsequently treated with a copper(I) cyanide salt. This step is a radical-nucleophilic aromatic substitution, where the copper(I) species catalyzes the displacement of the diazonium group (-N₂) with a cyanide group (-CN), liberating nitrogen gas.[7][9]
Visualization: Sandmeyer Synthesis Workflow
Caption: Generalized workflow for the Sandmeyer synthesis of the target compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative methodology based on the principles of the Sandmeyer reaction.[6][10]
-
Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen).
-
Aniline Solution: To the flask, add 2-chloro-3-(trifluoromethyl)aniline (1.0 eq) and a 3M solution of hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in cold water and add it to the dropping funnel. Add the nitrite solution dropwise to the aniline slurry, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Copper Cyanide Solution: In a separate, larger beaker, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
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Cyanation Reaction: Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution. Causality: This order of addition is crucial for safety and yield, as it maintains a constant excess of the cyanide reagent to react with the diazonium salt as it is introduced. Vigorous evolution of nitrogen gas will occur. Allow the reaction to stir and slowly warm to room temperature, then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure completion.[10]
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Workup: Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., toluene or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the final product. Purity should be assessed (e.g., by GC or HPLC) to be ≥98%.[5]
Chemical Reactivity and Mechanistic Considerations
The reactivity of 2-Chloro-3-(trifluoromethyl)benzonitrile is dominated by the electronic influence of its substituents. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) .
Causality: The powerful electron-withdrawing nature of both the ortho-nitrile and meta-trifluoromethyl groups strongly polarizes the C-Cl bond and stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack. This stabilization lowers the activation energy for the substitution, making the reaction favorable with a range of nucleophiles such as amines, alkoxides, and thiols.[1] This reactivity is a cornerstone of its utility as a scaffold in discovery chemistry.
Visualization: Key Reactivity Pathways
Caption: Primary reaction pathways available for synthetic modification.
Applications in Drug Discovery and Agrochemicals
This molecule is not typically an end-product but rather a high-value intermediate. Its structure is a frequent precursor for building more complex, biologically active molecules.[5]
-
Pharmaceutical Synthesis: It serves as a building block for creating drug candidates. The benzonitrile moiety can act as a hydrogen bond acceptor or be transformed into other functional groups, while the trifluoromethyl group enhances drug-like properties. Derivatives of similar compounds have been investigated for a range of biological activities.[10]
-
Agrochemical Development: In agrochemicals, the -CF3 group is known to increase the potency and metabolic stability of herbicides, insecticides, and fungicides. This leads to longer-lasting effects in the field and potentially lower application rates. 2-Chloro-3-(trifluoromethyl)benzonitrile provides a reliable scaffold for synthesizing next-generation crop protection agents.[5]
Safety, Handling, and Disposal
As with all specialized chemical reagents, strict adherence to safety protocols is mandatory. The following information is synthesized from safety data sheets of the target compound and structurally similar nitriles.
Hazard Identification and Precautions
| Hazard Category | GHS Classification (Typical) | Precautionary Measures | Source(s) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Do not eat, drink, or smoke when using. Avoid breathing dust/fumes. Wash hands thoroughly after handling. | [11][12][13] |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. | [11][14] |
| Eye Irritation | Causes serious eye irritation. | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. | [11][14] |
| Respiratory | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. If inhaled, move person to fresh air. | [11][14] |
Protocol for Safe Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][15] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12] Do not allow the product to enter drains or waterways.[11]
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